7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
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Overview
Description
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxycoumarin, 4-bromobenzaldehyde, and 4-methoxybenzaldehyde as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 7-hydroxycoumarin with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) in acetone under reflux conditions to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-bromobenzaldehyde and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the bromine atom.
Scientific Research Applications
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
- 7-[2-(4-iodophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
Uniqueness
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO5/c1-28-18-8-4-15(5-9-18)21-13-24(27)30-23-12-19(10-11-20(21)23)29-14-22(26)16-2-6-17(25)7-3-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFYDVOUZLCDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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